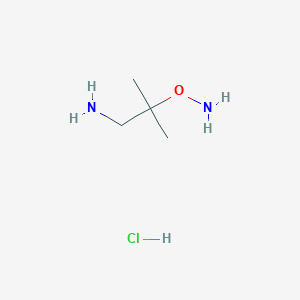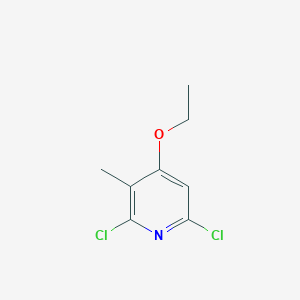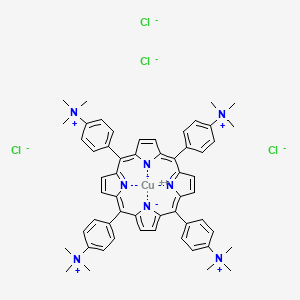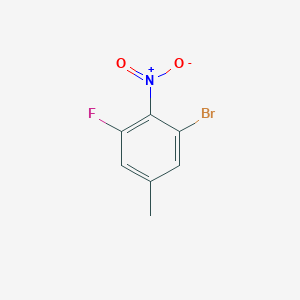
1,9-Di(oxiran-2-yl)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Di(oxiran-2-yl)nonane is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two oxirane (epoxide) rings attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Di(oxiran-2-yl)nonane can be synthesized through the epoxidation of 1,9-decadiene. The reaction typically involves the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Di(oxiran-2-yl)nonane undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed through the reduction of the epoxide rings.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,9-Di(oxiran-2-yl)nonane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and chemical resistance.
Biological Studies: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and coatings
Mecanismo De Acción
The mechanism of action of 1,9-Di(oxiran-2-yl)nonane primarily involves the reactivity of its epoxide rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the nonane backbone .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Di(oxiran-2-yl)hexane: Similar structure with a shorter carbon chain.
1,8-Di(oxiran-2-yl)octane: Similar structure with an intermediate carbon chain length.
1,10-Di(oxiran-2-yl)decane: Similar structure with a longer carbon chain.
Uniqueness
1,9-Di(oxiran-2-yl)nonane is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of two epoxide rings provides multiple reactive sites, making it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H24O2 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-[9-(oxiran-2-yl)nonyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1(2-4-6-8-12-10-14-12)3-5-7-9-13-11-15-13/h12-13H,1-11H2 |
Clave InChI |
PYESIHQJIKZESS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCCCCCCCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)







